molecular formula C15H9N B3367743 4-Azapyrene CAS No. 194-03-6

4-Azapyrene

Cat. No.: B3367743
CAS No.: 194-03-6
M. Wt: 203.24 g/mol
InChI Key: YEELFSTYCPPLQY-UHFFFAOYSA-N
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Description

4-Azapyrene, also known as benzo[lmn]phenanthridine, is a nitrogen-containing heterocyclic aromatic compound. It is structurally similar to pyrene, with one of the carbon atoms in the pyrene ring system replaced by a nitrogen atom. This modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azapyrene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available precursors. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

4-Azapyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azapyrene oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the azapyrene ring. .

Major Products Formed:

Scientific Research Applications

4-Azapyrene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studies have explored its potential as a mutagenic and carcinogenic agent, providing insights into the mechanisms of chemical carcinogenesis.

    Medicine: Research has investigated its potential as an antiviral and antibacterial agent, as well as its use in developing anticancer drugs.

    Industry: this compound derivatives are used in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The biological activity of 4-Azapyrene is often attributed to its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations, contributing to its mutagenic and carcinogenic properties. Additionally, this compound can interact with various enzymes and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2-Azapyrene
  • 3-Azapyrene
  • 5-Azapyrene
  • 6-Azapyrene
  • 7-Azapyrene
  • 8-Azapyrene
  • 9-Azapyrene
  • 1,3-Diazapyrene
  • 1,6-Diazapyrene
  • 1,8-Diazapyrene
  • 2,7-Diazapyrene
  • 4,9-Diazapyrene
  • Tri- and Tetraazapyrenes .

4-Azapyrene stands out due to its unique structural and electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

benzo[lmn]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N/c1-3-10-7-8-11-4-2-6-13-15(11)14(10)12(5-1)9-16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEELFSTYCPPLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=NC4=CC=CC(=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173013
Record name Thebenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194-03-6
Record name 4-Azapyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thebenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thebenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(l m n)phenanthridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEBENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ77QWV60I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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